N-(2-ethylphenyl)-5-methylfuran-2-carboxamide N-(2-ethylphenyl)-5-methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 544679-85-8
VCID: VC11080521
InChI: InChI=1S/C14H15NO2/c1-3-11-6-4-5-7-12(11)15-14(16)13-9-8-10(2)17-13/h4-9H,3H2,1-2H3,(H,15,16)
SMILES: CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

N-(2-ethylphenyl)-5-methylfuran-2-carboxamide

CAS No.: 544679-85-8

Cat. No.: VC11080521

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-5-methylfuran-2-carboxamide - 544679-85-8

Specification

CAS No. 544679-85-8
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name N-(2-ethylphenyl)-5-methylfuran-2-carboxamide
Standard InChI InChI=1S/C14H15NO2/c1-3-11-6-4-5-7-12(11)15-14(16)13-9-8-10(2)17-13/h4-9H,3H2,1-2H3,(H,15,16)
Standard InChI Key JTZJEXLBMAGPSX-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C
Canonical SMILES CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C

Introduction

Synthesis and Preparation

The synthesis of N-(2-ethylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 2-ethylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base like triethylamine (TEA) or pyridine.

Potential Biological Activity

Given its structural features, N-(2-ethylphenyl)-5-methylfuran-2-carboxamide may exhibit biological activities similar to those of other furan-based compounds. These include potential antitumor, antimicrobial, or anti-inflammatory effects, although specific studies on this compound are not available.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReferences
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAntimitotic activity against human tumor cells
N-(4-ethylphenyl)-5-(5-methylfuran-2-yl)-1,3-oxazole-4-carboxamideIncluded in screening libraries for cancer, musculoskeletal, and metabolic disorders

Future Research Directions

  • Synthetic Optimization: Investigate efficient synthetic routes to improve yield and purity.

  • Biological Screening: Conduct comprehensive biological assays to identify potential therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound to enhance its biological activity and drug-like properties.

These steps will be crucial in determining the compound's potential as a pharmaceutical candidate.

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